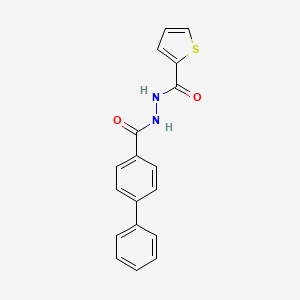

N'-(4-biphenylylcarbonyl)-2-thiophenecarbohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

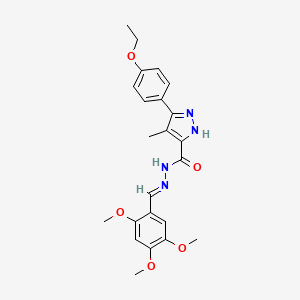

The synthesis of similar compounds, such as N'-(1-phenyl-benzyl-idene)-2-(thio-phen-3-yl)acetohydrazides, involves specific reactions under controlled conditions. The process typically includes the reaction of thiophene carbohydrazide with different aldehydes, yielding various derivatives with distinct properties (Quoc et al., 2019).

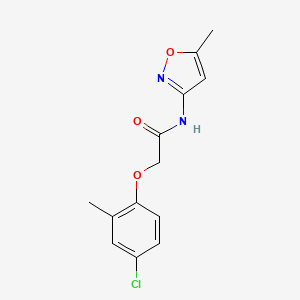

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals important aspects like dihedral angles, crystal packing, and hydrogen bonding patterns. For instance, in some derivatives, the thiophene and phenyl rings show inclinations of specific degrees, influencing the molecule's overall conformation and interactions (Quoc et al., 2019).

Chemical Reactions and Properties

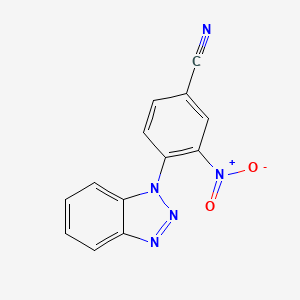

These compounds participate in various chemical reactions, forming different products under certain conditions. For example, reaction with 4-formylbenzonitrile forms specific derivatives, and the molecules can link into dimers via hydrogen bonds (Li et al., 2010). This reactivity is crucial for their potential applications in chemical synthesis and material science.

Physical Properties Analysis

The physical properties, including crystal structure and solubility, are determined by X-ray crystallography and spectroscopic methods. The crystal packing and molecular orientations play a vital role in defining these properties (Saeed et al., 2011).

Chemical Properties Analysis

Chemical properties, like reactivity and stability, are influenced by molecular structure and bonding. Studies have shown various intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly affect these properties (Gladkov et al., 2014).

科学的研究の応用

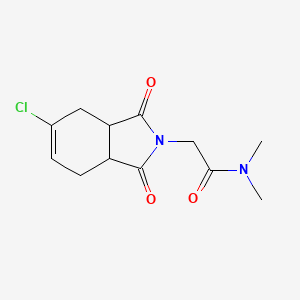

Analgesic and Anti-inflammatory Activity

N-[5-(arylidene)-2-(aryl)-4-oxo-thiazolidin-3-yl]-4-biphenylcarboxamide derivatives, synthesized from biphenyl-4-carboxylic acid hydrazide, have shown potential analgesic and anti-inflammatory activity. These compounds exhibited significant anti-inflammatory effects at doses of 10 mg/kg, highlighting their potential for developing new analgesic and anti-inflammatory agents (Deep et al., 2012).

Corrosion Inhibition

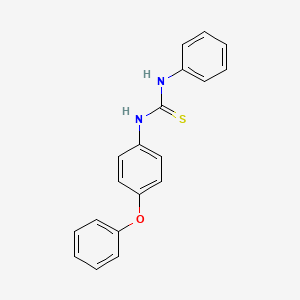

Thiosemicarbazides have been investigated for their corrosion inhibition capabilities for mild steel in acidic media. These studies have found that thiosemicarbazides are effective corrosion inhibitors, with their efficiency correlating with certain quantum chemical parameters. This application is crucial for materials science, particularly in extending the lifespan of metals in corrosive environments (Ebenso et al., 2010).

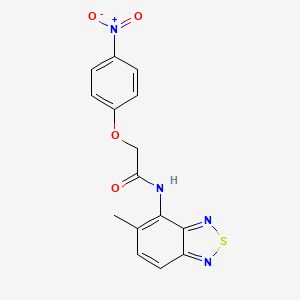

Antimicrobial and Antitubercular Activity

Novel thienopyrimidines and triazolothienopyrimidines, derived from 2-cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, have shown promising antimicrobial activity against various microorganisms. This demonstrates their potential in developing new antimicrobial agents (Mahmoud et al., 2015). Similarly, derivatives of isoniazid (INH), specifically N'-[(1-aryl)-1H-1,2,3-triazole-4-yl)methylene] isonicotinoyl hydrazides, exhibited significant activity against Mycobacterium tuberculosis, suggesting their potential in treating mycobacterial infections (Boechat et al., 2011).

Bioapplications of Nanodiamonds

Nanodiamond particles, including those modified with various functional groups, have garnered interest for their potential in biomedical applications. Their high biocompatibility and facile surface functionalization make them suitable for use in drug delivery, gene therapy, and as diagnostic probes. This opens up new avenues in the development of therapeutic agents and medical devices (Schrand et al., 2009).

Antidepressant Agents

Compounds derived from thiosemicarbazides, specifically 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones, have been evaluated for potential antidepressant activity. The biochemical evaluation of these compounds suggests that they do not function through norepinephrine uptake or monoamine oxidase inhibition, indicating a novel mechanism of action for antidepressant effects (Kane et al., 1988).

作用機序

特性

IUPAC Name |

N'-(4-phenylbenzoyl)thiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c21-17(19-20-18(22)16-7-4-12-23-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDOMPHVRYYNAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[benzyl(methyl)amino]methyl}-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5504319.png)

![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-2-(4-morpholinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5504323.png)

![2-allyl-3-oxo-N-(2-thienylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5504328.png)

![5-chloro-2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5504332.png)

![(3S)-N,N-dimethyl-1-[2-(methylthio)pyrimidin-4-yl]azepan-3-amine](/img/structure/B5504356.png)

![1-(2-aminoethyl)-N-{[1-(2-methylbenzyl)pyrrolidin-3-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504370.png)

![9-(2-ethoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504377.png)

![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)